Fitc-ova (323-339)

Antigen Uptake Flow Cytometry Dendritic Cells

Quantifying antigen uptake in real-time requires intrinsic fluorescence, not secondary detection. FITC-OVA (323-339) solves this: a 17-aa peptide (ISQAVHAAHAEINEAGR) conjugated to FITC (Abs/Em 493/522 nm). - Direct flow cytometry & microscopy: No antibodies or steps needed. - Validated in vivo: Intratracheal dosing (800 μg) maps DC trafficking. - Mechanistic studies: Cytochalasin D inhibition confirms actin-dependent endocytosis. Supplied as lyophilized powder, H-2b-restricted.

Molecular Formula C101H142N28O31S
Molecular Weight 2276.4 g/mol
Cat. No. B12386194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFitc-ova (323-339)
Molecular FormulaC101H142N28O31S
Molecular Weight2276.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O
InChIInChI=1S/C101H142N28O31S/c1-12-47(5)80(127-75(135)19-15-14-16-32-109-100(161)118-54-20-23-60-59(34-54)98(158)160-101(60)61-24-21-57(131)37-71(61)159-72-38-58(132)22-25-62(72)101)95(154)126-70(43-130)93(152)122-63(26-29-73(102)133)87(146)115-53(11)86(145)128-79(46(3)4)94(153)124-68(36-56-41-107-45-112-56)91(150)116-50(8)83(142)113-51(9)85(144)123-67(35-55-40-106-44-111-55)90(149)117-52(10)84(143)120-65(28-31-78(139)140)89(148)129-81(48(6)13-2)96(155)125-69(39-74(103)134)92(151)121-64(27-30-77(137)138)88(147)114-49(7)82(141)110-42-76(136)119-66(97(156)157)18-17-33-108-99(104)105/h20-25,34,37-38,40-41,44-53,63-70,79-81,130-132H,12-19,26-33,35-36,39,42-43H2,1-11H3,(H2,102,133)(H2,103,134)(H,106,111)(H,107,112)(H,110,141)(H,113,142)(H,114,147)(H,115,146)(H,116,150)(H,117,149)(H,119,136)(H,120,143)(H,121,151)(H,122,152)(H,123,144)(H,124,153)(H,125,155)(H,126,154)(H,127,135)(H,128,145)(H,129,148)(H,137,138)(H,139,140)(H,156,157)(H4,104,105,108)(H2,109,118,161)/t47-,48-,49-,50-,51-,52-,53-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-/m0/s1
InChIKeyROUPDCKTPNOIHB-BWDNWUFESA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FITC-OVA (323-339) Fluorescent MHC Class II Epitope


FITC-OVA (323-339) is a synthetic 17-amino acid peptide (sequence: ISQAVHAAHAEINEAGR) derived from the immunodominant T cell epitope of chicken ovalbumin [1]. The peptide is covalently conjugated at its N-terminus to fluorescein isothiocyanate (FITC) via a linker, yielding a molecular weight of approximately 2276.44 Da [2]. This fluorescently labeled peptide is specifically recognized as an H-2b-restricted MHC class II epitope (Abs/Em = 493/522 nm) and is utilized extensively as a model antigen to track antigen uptake, processing, and presentation in immunological studies [3].

1
DetectionReal-time single-cell antigen uptake tracking via flow cytometry or fluorescence microscopy
2
ModelH-2b-restricted MHC class II epitope for OT-II / DO11.10 T-cell studies
3
WorkflowDirect fluorescent readout eliminates secondary detection steps for kinetic assays

Unlabeled Peptides Cannot Replace FITC-OVA (323-339)


While unlabeled OVA (323-339) peptides [1] or biotinylated variants [2] are suitable for functional T-cell assays and endpoint detection, they lack the intrinsic fluorescence required for real-time, quantitative analysis of antigen uptake, intracellular trafficking, and processing dynamics. The FITC conjugate enables direct quantification of antigen internalization by flow cytometry and fluorescence microscopy without secondary detection steps, providing a distinct advantage for kinetic studies [3]. This fundamental difference in detection modality makes FITC-OVA (323-339) the necessary choice for experiments where quantitative, single-cell resolution of antigen handling is required.

Attribute
FITC-OVA (323-339)
Unlabeled / Biotinylated OVA
Detection mode
Intrinsic fluorescence, direct readout
Requires secondary antibody or enzymatic amplification
Kinetic resolution
Real-time, single-cell uptake kinetics
Endpoint-only; may miss temporal dynamics
In vivo tracking
Direct fluorescent tracing in draining lymph nodes
Indirect detection may shift signal-to-noise and resolution

FITC-OVA (323-339) Quantitative Comparison


Direct Antigen Uptake Kinetics via Fluorescence

FITC-OVA (323-339) provides a quantifiable fluorescence signal that enables direct measurement of antigen uptake by cells. In a study using primary colonic epithelial cells (CECs), uptake of FITC-OVA was shown to be concentration-dependent and metabolically active, with cells from IL-2(-/-) mice exhibiting significantly higher uptake than wild-type controls [1]. This direct fluorescent readout contrasts with unlabeled OVA (323-339) peptides, which require secondary detection methods (e.g., ELISA, ELISPOT) that cannot provide real-time, single-cell uptake kinetics.

Antigen Uptake
Method context
Concentration-dependent uptake; IL-2(-/-) CECs show higher fluorescence than wild-type
Supports real-time single-cell uptake quantification
Flow cytometry of primary murine colonic epithelial cells
Antigen Uptake Flow Cytometry Dendritic Cells

Actin-Dependent Uptake Measured by Flow Cytometry

In a study using human brain microvascular endothelial cells (HBEC), uptake of FITC-OVA was significantly inhibited by pre-incubation with 10 mM Cytochalasin D, an actin polymerization inhibitor, confirming that internalization occurs via an actin-dependent mechanism [1]. This provides a clear quantitative and mechanistic differentiation from passive diffusion controls or alternative labels that may not readily validate such pathways. The study reported a statistically significant difference (p < 0.001) between control and Cytochalasin D-treated cells, demonstrating the assay's sensitivity and specificity.

Endocytic Validation
Head-to-head
p < 0.001
Supports actin-dependent endocytic pathway probe validation
Cytochalasin D inhibition in HBEC cells; flow cytometry
Antigen Processing Mechanism of Action Endocytosis

In Vivo Tracking of Antigen-Presenting DC Subsets

A protocol for assessing antigen uptake by dendritic cell (DC) subsets utilizes intratracheal administration of 800 μg FITC-OVA (screened for low LPS content) in mice, followed by flow cytometric analysis of draining mediastinal lymph nodes (MLNs) 36 hours later . This allows for the direct identification and quantification of antigen uptake by specific DC populations (e.g., CD11cint Gr-1+ B220+ pDCs and CD11c+ Gr-1− B220− mDCs) in vivo, a capability not feasible with unlabeled peptide or protein alternatives without complex secondary staining. This specific dosage and timepoint provide a benchmark for researchers to design their own in vivo tracking experiments.

In Vivo DC Tracking
Data to verify
Intratracheal administration enables detection of pDC and mDC uptake in draining lymph nodes
Reported in vivo protocol context
Source-specific review recommended; murine model
In Vivo Imaging Dendritic Cell Subsets Antigen Presentation

Crystal Structure of I-Ad/OVA (323-339) Complex

The high-resolution crystal structure (2.60 Å) of the I-Ad MHC class II molecule in complex with the OVA (323-339) peptide has been solved [1]. This structural data reveals that the peptide binds in a shallow groove without inserting large anchor residues, utilizing a six-residue core binding motif (P4 to P9). This atomic-level validation of the peptide-MHC interaction confirms the precise binding mode and provides a structural basis for the peptide's immunogenicity and recognition by T-cell receptors (e.g., DO11.10, OT-II). This level of characterization is not available for many other model antigens or peptide analogs, offering a unique advantage for structure-activity relationship studies.

MHC-Peptide Structure
Source review
2.60 Å resolution; six-residue core motif at P4–P9 pockets
Supports MHC-peptide binding interpretation
X-ray crystallography of I-Ad/OVA complex
Structural Biology MHC Binding Epitope Validation

High Purity and Defined Fluorescence Spectra

Commercially available FITC-OVA (323-339) is supplied with defined quality metrics, including HPLC purity ≥95% and precise spectral properties (Abs/Em = 493/522 nm) [1]. These specifications ensure batch-to-batch consistency and reliable fluorescence quantification, which is critical for comparing data across experiments and laboratories. In contrast, in-house labeling of OVA peptide or protein can result in variable degrees of labeling (F/P ratio) and heterogeneous products, potentially compromising assay reproducibility and quantitative accuracy.

Product Purity
Class-level
HPLC purity ≥95%; Abs/Em 493/522 nm
Supports assay reproducibility review
Defined spectral properties; batch-to-batch context
Quality Control Fluorescence Spectroscopy Assay Reproducibility

FITC-OVA (323-339) Research Applications


Antigen Uptake Kinetics Quantification

FITC-OVA (323-339) is ideally suited for flow cytometry-based quantification of antigen uptake by dendritic cells, macrophages, or epithelial cells. Its defined fluorescence (Abs/Em = 493/522 nm) enables precise, single-cell analysis of internalization kinetics and concentration-dependent uptake [1]. Researchers can differentiate between active and passive uptake mechanisms using metabolic inhibitors or temperature controls, as demonstrated by the actin-dependent uptake observed in HBEC cells [2].

In Vivo Tracking of Antigen Trafficking to Draining Lymph Nodes

The peptide's small size and fluorescent tag make it an excellent tracer for in vivo studies of antigen transport. Validated protocols exist for intratracheal administration of 800 μg FITC-OVA, followed by flow cytometric analysis of dendritic cell subsets in mediastinal lymph nodes 36 hours post-injection . This allows researchers to map the spatiotemporal dynamics of antigen presentation in a physiologically relevant setting.

Validation of Antigen Processing Pathways

FITC-OVA (323-339) can be used to dissect cellular pathways involved in antigen uptake and processing. Its uptake is inhibited by Cytochalasin D (actin-dependent) and requires metabolically active cells, providing a robust system for studying endocytosis and antigen presentation mechanisms [2][3]. This makes it a valuable tool for investigating the effects of genetic mutations, pharmacological agents, or disease states on these fundamental cellular processes.

Biophysical Characterization of MHC-Peptide Binding

The OVA (323-339) peptide, for which FITC-OVA is the labeled analog, has a well-defined crystal structure in complex with I-Ad MHC class II [4]. This structural information is invaluable for researchers using FITC-OVA (323-339) in binding studies, as it provides a precise atomic framework for interpreting fluorescence polarization, FRET, or other biophysical measurements of peptide-MHC interactions.

Application
Selection Property
Validation Focus
Antigen uptake kinetics
Single-cell fluorescence detection
Flow cytometry uptake endpoints
In vivo antigen trafficking
Direct fluorescent tracer
DC subset migration endpoints
Antigen processing pathways
Endocytic probe validation
Inhibitor-based pathway dissection
MHC-peptide binding studies
Structurally characterized epitope
Binding affinity and specificity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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